

# Nemtabrutinib Safety Profile Overview

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Nemtabrutinib

CAS No.: 2095393-15-8

Cat. No.: S519378

[Get Quote](#)

| Adverse Event (AE)         | Incidence (Any Grade)            | Incidence (Grade 3/4)               | Management Context & Discontinuation Rate                       |
|----------------------------|----------------------------------|-------------------------------------|-----------------------------------------------------------------|
| Neutrophil Count Decreased | 20% (in B-cell malignancies) [1] | 17% (in B-cell malignancies) [1]    | Most common Grade 3/4 TRAE.                                     |
| Dysgeusia                  | 21% (in B-cell malignancies) [1] | Not specified (typically low grade) | Common but generally manageable.                                |
| Hypertension               | 30% (in B-cell malignancies) [1] | Not specified                       | AE of special interest.                                         |
| Arthralgia                 | 20% (in B-cell malignancies) [1] | Not specified                       | AE of special interest.                                         |
| Any Treatment-Related AE   | 73% (in B-cell malignancies) [1] | 40% (in B-cell malignancies) [1]    | Led to treatment discontinuation in <b>13%</b> of patients [1]. |
| Thrombocytopenia           | 22% (in Follicular Lymphoma) [2] | 8% (in Follicular Lymphoma) [2]     | Led to discontinuation in 1 patient [2].                        |

## Clinical Trial Context and Management Guidance

The quantitative data above comes from the phase 1/2 BELLWAVE-001 trial (in CLL/SLL and other B-cell malignancies) and the phase 2 BELLWAVE-003 trial (in follicular lymphoma) [1] [3] [4]. The following points provide crucial context for managing patient treatment.

- **Heavily Pretreated Population:** Trials involved heavily pretreated patients, with 95% having prior BTK inhibitor therapy in BELLWAVE-001 [1] [3]. This context is important when considering the observed AE profile.
- **Promising Toxicity Profile:** **Nemtabrutinib** is noted for its **low rate of associated toxicity** and **excellent tolerability profile**, making it an interesting candidate for combination therapies [4].
- **Absence of Specific Cardiotoxicity:** In the follicular lymphoma study, **no atrial fibrillation or other arrhythmia was reported**, which is a notable difference from some other BTK inhibitors [2].
- **General Management Workflow:** While trial protocols are not public, standard clinical practice for managing AEs with targeted therapies involves a structured approach. The following diagram outlines a general decision-making workflow for AE management based on severity, which would include dose reductions, interruptions, or discontinuation.



[Click to download full resolution via product page](#)

*Figure: A generalized workflow for managing adverse events (AEs) during **nemtabrutinib** treatment, based on standard clinical practice for targeted therapies. Specific actions should be determined by a physician following trial protocol or prescribing information.*

## Recommendations for Researchers

For detailed and official dose reduction criteria, you should consult the following primary sources:

- **Clinical Trial Protocols:** Directly access study protocols for BELLWAVE-001 (NCT03162536) and BELLWAVE-003 (NCT04728893) on clinical trial registries [1] [4] [2].
- **Future Product Labeling:** Upon regulatory approval, the official Prescribing Information will contain definitive dose modification and management guidelines.

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. UPDATED ANALYSIS OF BELLWAVE-001: A PHASE ... [pmc.ncbi.nlm.nih.gov]
2. Nemtabrutinib Shows Promise in Relapsed/Refractory ... [targetedonc.com]
3. ASH 2022: Efficacy and Safety of Nemtabrutinib, a Wild ... [cclsociety.org]
4. Dr Jurczak on the Role of Nemtabrutinib in R/R Follicular ... [onclive.com]

To cite this document: Smolecule. [Nemtabrutinib Safety Profile Overview]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b519378#nemtabrutinib-dose-reduction-criteria>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)